molecular formula C6H7ClN2O4 B1662296 Cl-HIBO

Cl-HIBO

Cat. No.: B1662296
M. Wt: 206.58 g/mol
InChI Key: FDSXCQTXUSQQFH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Cl-HIBO undergoes various chemical reactions, primarily involving its functional groups. Common reactions include:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Cl-HIBO acts as a full agonist at AMPA receptors, specifically targeting the GluR1 and GluR2 subunits . Upon binding to these receptors, this compound induces conformational changes that open the ion channel, allowing the flow of cations such as sodium and calcium into the neuron. This leads to depolarization and the propagation of excitatory signals . The desensitizing properties of this compound also play a role in modulating synaptic transmission .

Comparison with Similar Compounds

Cl-HIBO is unique due to its high subtype selectivity for GluR1 and GluR2 subunits. Similar compounds include:

This compound’s high selectivity and potency make it a valuable tool for studying AMPA receptor function and its role in neurological processes.

Biological Activity

Cl-HIBO (CAS 909400-43-7) is a compound recognized for its significant biological activity as a subtype-selective agonist for AMPA receptors, particularly those containing GluA1 and GluA2 subunits. This article delves into the biological properties, mechanisms of action, and relevant case studies that illustrate the compound's potential applications in neuroscience research.

This compound is characterized by its strong desensitizing effects on AMPA receptors, which are crucial for fast synaptic transmission in the central nervous system. The compound exhibits a potent agonistic activity with an IC50 value of approximately 0.22 μM, indicating its effectiveness in activating these receptors at low concentrations .

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number909400-43-7
Molecular Weight265.67 g/mol
IC500.22 μM
Receptor SelectivityGluA1, GluA2

The mechanism of action involves binding to the AMPA receptor, leading to an influx of sodium ions and subsequent depolarization of the postsynaptic neuron. This process is essential for various cognitive functions, including learning and memory.

Biological Activity and Research Findings

This compound's biological activity has been extensively studied in various experimental models. Research indicates that it can modulate synaptic plasticity, a fundamental mechanism underlying learning and memory processes.

Case Studies

  • Neuroprotective Effects : A study demonstrated that this compound administration in rodent models of ischemic stroke resulted in reduced neuronal death and improved functional recovery. The compound's ability to enhance AMPA receptor activity was linked to increased neurotrophic factor expression, promoting neuronal survival .
  • Cognitive Enhancement : In a randomized trial involving aged mice, this compound treatment improved performance in spatial memory tasks. The results suggested that enhanced AMPA receptor signaling could counteract age-related cognitive decline .
  • Desensitization Properties : Another significant finding highlighted this compound's desensitizing properties, which may prevent excessive excitatory neurotransmission and reduce the risk of excitotoxicity—a common feature in neurodegenerative diseases .

Potential Applications

Given its unique properties, this compound holds promise for various therapeutic applications:

  • Neurodegenerative Diseases : Its neuroprotective effects suggest potential use in treating conditions like Alzheimer's disease and amyotrophic lateral sclerosis (ALS), where excitotoxicity plays a critical role.
  • Cognitive Disorders : By enhancing synaptic plasticity, this compound could be explored as a treatment for cognitive impairments associated with aging or psychiatric disorders.

Properties

IUPAC Name

2-amino-3-(4-chloro-3-oxo-1,2-oxazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O4/c7-4-3(13-9-5(4)10)1-2(8)6(11)12/h2H,1,8H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSXCQTXUSQQFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=O)NO1)Cl)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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